N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide
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Overview
Description
This compound is part of the quinazoline derivatives family, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the difluoroanilino group and the attachment of the butyl and methylacetamide groups. Common reagents used in these reactions include anilines, quinazolines, and various alkylating agents. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
ZD6474 (vandetanib): Another quinazoline derivative with potent anticancer activity.
Gefitinib: A quinazoline-based drug used to treat non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for the treatment of various cancers.
Uniqueness
N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide is unique due to its specific structural modifications, which may confer distinct biological activities and improved efficacy compared to other quinazoline derivatives. Its difluoroanilino group and sulfanyl linkage are particularly noteworthy, as they may enhance its binding affinity and selectivity for certain molecular targets .
Properties
IUPAC Name |
N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4OS/c1-3-4-11-27(2)19(28)13-29-21-25-18-8-6-5-7-15(18)20(26-21)24-14-9-10-16(22)17(23)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQWQWUGHBXSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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